molecular formula C6H3N2O5- B12669741 Phenol, dinitro-, ion(1-)- CAS No. 74893-76-8

Phenol, dinitro-, ion(1-)-

Cat. No.: B12669741
CAS No.: 74893-76-8
M. Wt: 183.10 g/mol
InChI Key: MHKBMNACOMRIAW-UHFFFAOYSA-M
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Description

Phenol, dinitro-, ion(1-) is a derivative of phenol where two nitro groups are attached to the benzene ring. This compound is known for its significant chemical reactivity and is used in various industrial and research applications. The presence of nitro groups enhances its reactivity compared to phenol.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromic acid.

    Reduction: Tin, hydrochloric acid.

    Substitution: Nitric acid, sulfuric acid, halogens.

Major Products:

    Oxidation: Quinones.

    Reduction: Aminophenols.

    Substitution: Various substituted phenols depending on the electrophile used.

Properties

CAS No.

74893-76-8

Molecular Formula

C6H3N2O5-

Molecular Weight

183.10 g/mol

IUPAC Name

2,3-dinitrophenolate

InChI

InChI=1S/C6H4N2O5/c9-5-3-1-2-4(7(10)11)6(5)8(12)13/h1-3,9H/p-1

InChI Key

MHKBMNACOMRIAW-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=C(C(=C1)[O-])[N+](=O)[O-])[N+](=O)[O-]

physical_description

Dinitrophenolates, wetted with not less than 15% water appears as a white to light-colored crystalline solid. Insoluble in water and denser than water. Contact may cause irritation to skin, eyes, and mucous membranes. May be toxic by ingestion. Used to make other chemicals.

Origin of Product

United States

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